Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another thiazole derivative with antibacterial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring with a sulfamoylphenyl group and a carbamate moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDZRFWLJIKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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